molecular formula C8H11ClN2 B1282790 3-Tert-butyl-6-chloropyridazine CAS No. 41144-46-1

3-Tert-butyl-6-chloropyridazine

Cat. No.: B1282790
CAS No.: 41144-46-1
M. Wt: 170.64 g/mol
InChI Key: BMEMBHNMSYYDTO-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-chloropyridazine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, a derivative of 3-tert-butyl-6-chloropyridazine, has been synthesized from specific starting materials, showcasing the potential for varied synthesis pathways for related compounds (Xu et al., 2006).

Agricultural and Insecticidal Uses

  • Insecticidal Properties : Derivatives of this compound have been synthesized and evaluated for insecticidal activities. Some compounds in this category have shown effectiveness against pests like Oriental armyworm and bean aphids (Shang et al., 2010).

Chemical Reactions and Complex Formation

  • Water Oxidation Catalysts : Certain complexes involving pyridazine derivatives, which could include this compound-related compounds, have been found to facilitate water oxidation, an important reaction in chemical and environmental processes (Zong & Thummel, 2005).

Biological Activities and Applications

  • Biological Activity : Some pyridazinone derivatives, which can be synthesized from compounds related to this compound, have shown insecticidal activity, indicating potential applications in pest control (Tie, 1999).

Metalation and Organic Synthesis

  • Metalation Studies : The use of tert-butylsulfinyl and tert-butylsulfonyl groups in pyridazine, closely related to this compound, has been explored for metalation, leading to the synthesis of various functionalized products (Turck et al., 1998).

Electrochemical Properties

  • Arylation via Electrochemical Methods : Research on the nickel-catalyzed electrochemical cross-coupling of 3-amino-6-chloropyridazines, which can include compounds related to this compound, provides insights into biaryl formation, a key reaction in pharmaceutical and material sciences (Sengmany et al., 2013).

Stroke Treatment Research

  • Therapeutic Applications : A derivative of this compound, (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide, has shown potential in stroke treatment due to its thrombolytic activity and ability to scavenge free radicals (Marco-Contelles, 2020).

Corrosion Inhibition

  • Surface Protection : Some 3-chloropyridazine derivatives, potentially including this compound analogs, have been tested for their ability to protect metal surfaces and inhibit corrosion, showing promise for applications in material preservation (Olasunkanmi et al., 2018).

Properties

IUPAC Name

3-tert-butyl-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMBHNMSYYDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542318
Record name 3-tert-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41144-46-1
Record name 3-tert-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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